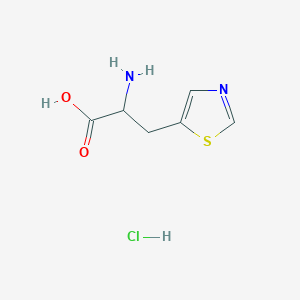

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

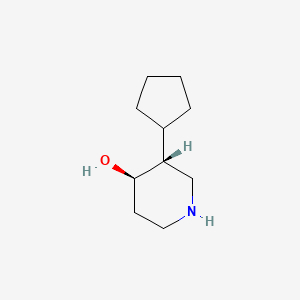

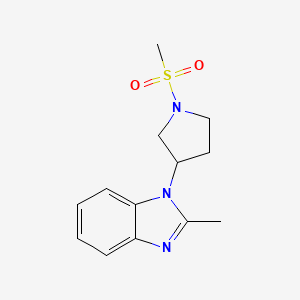

“2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride . It is a solid substance and is often used in research .

Synthesis Analysis

The synthesis of 2-aminothiazoles, which is the parent compound of “2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride”, is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The molecular structure of “2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” can be represented by the InChI code: 1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H .Physical And Chemical Properties Analysis

“2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” is a solid substance . It has a molecular weight of 208.67 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride , have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .

Anticancer Properties

The thiazole moiety is a critical component in anticancer drugs such as tiazofurin. It has been shown that modifying thiazole-based compounds can lead to new molecules with potent antitumor activities .

Antifungal Applications

Compounds containing the thiazole ring, like abafungin, are utilized in antifungal medications, primarily for treating skin infections caused by various fungi .

Anti-Alzheimer’s Research

Thiazole derivatives are explored for their potential in treating neurodegenerative diseases, including Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s makes them valuable in this field of research .

Antihypertensive Effects

Research has indicated that thiazole derivatives can exhibit antihypertensive activity, making them useful in the development of treatments for high blood pressure .

Antioxidant Capabilities

The antioxidant properties of thiazole compounds are significant in preventing oxidative stress, which can lead to various chronic diseases. These properties are harnessed in the development of new antioxidant therapies .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .

Biochemical Pathways

The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .

Result of Action

The interaction with topoisomerase ii and the resulting dna double-strand breaks suggest that it may lead to cell cycle arrest and ultimately, cell death .

properties

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTRJRFKLLPZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

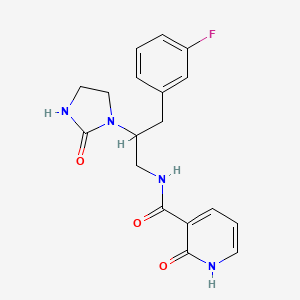

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)

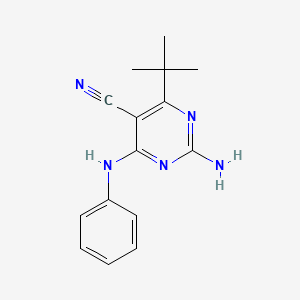

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)

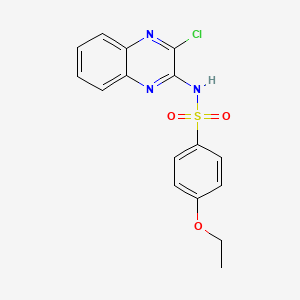

![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)